trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride
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Overview
Description
trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride: is a chemical compound with the molecular formula C5H10ClNO It is a bicyclic amine that contains an oxirane ring, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride typically involves the reaction of a suitable precursor with an amine under controlled conditions. One common method includes the use of an epoxide intermediate, which undergoes ring-opening in the presence of an amine to form the desired bicyclic structure. The reaction is usually carried out in an organic solvent at a specific temperature to ensure the formation of the trans isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced forms of the compound, potentially leading to the opening of the oxirane ring.
Substitution: Substituted derivatives where the amino group is replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure can mimic certain natural compounds, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
cis-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride: The cis isomer of the compound, which has different spatial arrangement and potentially different reactivity.
6-Amino-3-oxabicyclo[3.1.0]hexane: The parent compound without the hydrochloride group.
3-Oxabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the bicyclic structure.
Uniqueness: trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride is unique due to its trans configuration, which can influence its reactivity and interactions with other molecules. This makes it distinct from its cis isomer and other related compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFIYVURKHIYFF-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C2N)CO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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